molecular formula C24H37ClNPPd+2 B11927766 Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B11927766
M. Wt: 512.4 g/mol
InChI Key: YUPCZPYDVWWHBK-UHFFFAOYSA-N
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Description

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is an organometallic compound that serves as a versatile catalyst in various organic synthesis reactions. It is known for its efficiency in facilitating cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. The compound features a palladium center coordinated with a chloro ligand, a tri-tert-butylphosphine ligand, and a 2’-amino-1,1’-biphenyl-2-yl ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium(II) chloride with tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Aryl halides, boronic acids, and bases such as potassium carbonate or sodium hydroxide.

    Stille Coupling: Aryl halides and organotin compounds.

    Negishi Coupling: Aryl halides and organozinc reagents.

    Kumada Coupling: Aryl halides and Grignard reagents

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Facilitates the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of fine chemicals, polymers, and advanced materials

Mechanism of Action

The compound acts as a catalyst by facilitating the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The palladium center undergoes a series of oxidation state changes, enabling the formation of new chemical bonds. The tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands stabilize the palladium center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high stability and reactivity, making it an efficient catalyst for a wide range of cross-coupling reactions. The presence of the tri-tert-butylphosphine ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic process .

Properties

Molecular Formula

C24H37ClNPPd+2

Molecular Weight

512.4 g/mol

IUPAC Name

palladium(2+);2-phenylaniline;tritert-butyl(chloro)phosphanium

InChI

InChI=1S/C12H27ClP.C12H10N.Pd/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H3;1-6,8-9H,13H2;/q+1;-1;+2

InChI Key

YUPCZPYDVWWHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[P+](C(C)(C)C)(C(C)(C)C)Cl.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

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